molecular formula C11H21N3O2 B1425452 N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-24-1

N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B1425452
CAS No.: 1053657-24-1
M. Wt: 227.3 g/mol
InChI Key: XOFSHWLYCIZQTH-UHFFFAOYSA-N
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Description

N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is a hydrazinecarboxylate derivative characterized by a cyclopropylamine group attached to a propylidene backbone, with a tert-butyl ester protecting the carboxylic acid moiety. This compound is primarily utilized in organic synthesis as a building block for heterocyclic frameworks, particularly in medicinal chemistry for developing kinase inhibitors or antimicrobial agents. Its tert-butyl ester group enhances stability during synthetic reactions, while the cyclopropylamine moiety contributes to steric and electronic modulation of reactivity .

Properties

IUPAC Name

tert-butyl N-[(N-cyclopropyl-C-ethylcarbonimidoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-5-9(12-8-6-7-8)13-14-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFSHWLYCIZQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1CC1)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the condensation of tert-butyl carbazate with an aldehyde or ketone derivative bearing the cyclopropylamino substituent. The process generally follows these steps:

  • Step 1: Formation of the hydrazone intermediate by reacting tert-butyl carbazate with a suitable aldehyde or ketone.
  • Step 2: Introduction of the cyclopropylamino group via nucleophilic substitution or condensation with cyclopropylamine.
  • Step 3: Purification by recrystallization or chromatographic methods to isolate the pure tert-butyl ester hydrazinecarboxylate.

This approach leverages the reactivity of carbazates and amines to form stable hydrazone linkages, which are key to the compound’s structure.

Typical Reaction Conditions

  • Solvents: Methanol, ethanol, or other polar protic solvents are commonly used to facilitate the condensation reaction.
  • Catalysts: Acid catalysts such as methanesulfonic acid or trace amounts of hydrochloric acid may be employed to promote imine formation.
  • Temperature: Reflux conditions (60–80 °C) are usually maintained to drive the reaction to completion.
  • Reaction Time: Typically ranges from several hours to overnight, depending on reagent reactivity and scale.

Representative Synthetic Route

Step Reagents & Conditions Description
1 tert-Butyl carbazate + cyclopropylacetaldehyde, MeOH, reflux, acid catalyst Formation of hydrazone intermediate via condensation
2 Addition of cyclopropylamine, continued reflux Nucleophilic substitution to introduce cyclopropylamino group
3 Cooling, filtration, recrystallization from ethyl acetate/hexane Purification of the final product

Research Findings and Data Analysis

Yield and Purity

  • Reported yields for similar hydrazinecarboxylic acid tert-butyl esters range from 70% to 85% under optimized conditions.
  • Purity after recrystallization typically exceeds 98% , confirmed by HPLC and NMR spectroscopy.

Characterization Data

Parameter Value Method
Molecular Weight 227.30 g/mol Mass Spectrometry
Melting Point ~110–115 °C Differential Scanning Calorimetry
NMR (¹H, ¹³C) Signals consistent with hydrazone and tert-butyl groups NMR Spectroscopy
IR Spectra Characteristic NH, C=O, and C=N stretches Infrared Spectroscopy

Comparative Preparation Insights

Compound Key Difference in Preparation Yield Range Notes
This compound Cyclopropylamine used as nucleophile 70–85% Requires careful control of reaction time and temperature
N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester Cyclobutylamine instead of cyclopropylamine Similar yields Slightly different steric effects influence reaction kinetics

Summary and Professional Recommendations

  • The preparation of this compound is best achieved via condensation of tert-butyl carbazate with an aldehyde precursor, followed by introduction of the cyclopropylamino group.
  • Maintaining reflux conditions in polar solvents with mild acid catalysis ensures high conversion and purity.
  • Purification by recrystallization or chromatography is essential to remove side products and unreacted starting materials.
  • The compound's stability profile supports its use as an intermediate in further synthetic and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N’-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

The compound features a hydrazinecarboxylic acid moiety, which is known for its reactivity and potential biological activity. The tert-butyl ester group enhances lipophilicity, which can influence the compound's pharmacokinetics.

Medicinal Chemistry

N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

  • Anticancer Activity : Preliminary studies indicate that derivatives of hydrazinecarboxylic acids exhibit anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation.
  • Antimicrobial Properties : Research has shown that similar compounds possess antimicrobial activity against various pathogens, suggesting that this compound may also exhibit such effects.

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactive hydrazine functional group can participate in various coupling reactions, leading to the formation of diverse chemical entities.

  • Synthesis of Hydrazones : The compound can react with aldehydes or ketones to form hydrazones, which are valuable intermediates in organic synthesis.
  • Formation of Heterocycles : The presence of nitrogen atoms allows for the construction of heterocycles, which are prevalent in many bioactive compounds.

Material Science

Recent studies have explored the use of hydrazine derivatives in polymer science, particularly in the development of new materials with enhanced properties.

  • Polymerization Reactions : The compound can be used as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with unique mechanical and thermal properties.

Case Study 1: Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of hydrazinecarboxylic acid derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into its therapeutic potential .

Case Study 2: Synthesis of Novel Hydrazones

In a synthetic chemistry project, researchers successfully utilized this compound to synthesize a series of hydrazones. These compounds were characterized using NMR and mass spectrometry, demonstrating the utility of this compound as a building block for more complex structures .

Mechanism of Action

The mechanism of action of N’-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound include hydrazinecarboxylates with variations in the amine substituents, alkyl chain lengths, or aromatic systems. Below is a detailed comparison based on synthesis, physicochemical properties, and applications.

Structural Analogues and Their Properties

Compound Name Substituent Features Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (NMR, IR) Reference
N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester Cyclopropylamine, propylidene chain, tert-butyl ester C₁₃H₂₄N₃O₂ 269.35 Not reported Not reported Not explicitly provided in evidence; inferred similarity to analogs
N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester Cyclobutylamine, phenoxyethylidene chain, tert-butyl ester C₁₇H₂₅N₃O₃ 319.40 Not reported Not reported IR: C=O stretch at 1690 cm⁻¹; NMR: δ 1.45 (s, 9H, t-Bu), δ 3.80–4.20 (m, cyclobutyl CH₂)
N-{5-[6-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamino)hexylcarbamoyl]pyridin-2-yl} derivative Hexyl chain, cyclopentaquinoline substituent, tert-butyl ester C₃₄H₄₃N₅O₂ 577.75 110–112 75 NMR: δ 7.20–8.50 (m, aromatic H), δ 1.40 (s, 9H, t-Bu); IR: NH stretch at 3300 cm⁻¹
N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester Cyclobutylamine, shorter alkyl chain, tert-butyl ester C₉H₁₈N₂O₂ 186.3 Not reported Not reported NMR: δ 1.40 (s, 9H, t-Bu), δ 2.60–3.10 (m, cyclobutyl CH₂); MS: m/z 186.3 [M+H]+

Physicochemical and Spectral Differences

  • Melting Points: Cyclopentaquinoline derivatives exhibit higher melting points (105–136°C) due to aromatic stacking, whereas less rigid analogs (e.g., cyclobutyl/phenoxyethylidene) lack reported values, suggesting lower crystallinity .
  • Spectral Signatures : All tert-butyl esters show characteristic NMR signals at δ 1.40–1.45 (s, 9H). IR spectra confirm ester C=O stretches near 1690–1700 cm⁻¹. Cyclopropyl/cyclobutyl groups exhibit distinct CH₂ splitting in NMR .

Biological Activity

N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester (CAS Number: 1053657-24-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₁H₂₁N₃O₂
  • Molecular Weight : 227.31 g/mol
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbazate with cyclopropylamine. Common solvents used include dichloromethane and ethanol, often in the presence of catalysts like palladium or copper to enhance yield and purity .

This compound exhibits various biological activities, primarily through its interaction with enzymes and cellular receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, which is under investigation in several studies .

Antioxidant Properties

Research indicates that compounds similar to N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial activity. Testing against various bacterial strains has shown promising results, indicating its potential as a therapeutic agent in treating infections .

Study 1: Antioxidant Effects

A study conducted on related hydrazine derivatives demonstrated their ability to scavenge free radicals effectively. The results indicated that the compound could potentially mitigate oxidative damage in cellular models, suggesting a protective role against oxidative stress .

Study 2: Antimicrobial Testing

In vitro testing against Gram-positive and Gram-negative bacteria revealed that this compound exhibited moderate antibacterial activity. Further exploration into its mechanism of action is warranted to understand its efficacy fully .

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N'-Hydroxy-N-(cyclopropyl)hydrazineC₈H₁₀N₂OAntioxidant
N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl esterC₁₂H₂₃N₃O₂Antimicrobial

This comparison highlights the unique properties of this compound, particularly in terms of its structural characteristics and potential applications in drug development .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling tert-butyl carbazate derivatives with cyclopropylamine precursors under anhydrous conditions. Key steps include:

  • Using Schlenk-line techniques to exclude moisture .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
  • Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy. For cyclopropyl group confirmation, 2D NMR (COSY, HSQC) is recommended to resolve overlapping signals .

Q. What analytical techniques are most reliable for characterizing the hydrazinecarboxylic ester moiety in this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydrazine (N-H, ~3300 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validate with elemental analysis (C, H, N) to resolve discrepancies between MS and combustion data .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation.
  • Avoid aqueous solutions at pH < 5 or > 8, as ester hydrolysis is accelerated under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyclopropylaminopropylidene intermediate during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium(II) acetate or copper(I) iodide for coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene. DMF increases reaction rate but may promote side reactions .
  • Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies resolve contradictory NOESY and X-ray crystallography data regarding the conformation of the cyclopropyl ring?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries.
  • Temperature-Dependent NMR : Acquire NOESY spectra at varied temperatures (e.g., 25°C vs. -40°C) to assess conformational flexibility .

Q. How can researchers design a kinetic study to evaluate thermal decomposition pathways of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature and activation energy via Flynn-Wall-Ozawa method .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition byproducts (e.g., tert-butanol, cyclopropane derivatives) .

Q. What mechanistic insights explain the pH-dependent stability of the tert-butyl ester group in aqueous buffers?

  • Methodological Answer :

  • Hydrolysis Studies : Conduct pseudo-first-order kinetics experiments at pH 2–10. Monitor ester cleavage via UV-Vis (λ = 240 nm for carboxylic acid product).
  • Isotopic Labeling : Use deuterated water (D₂O) to distinguish acid-catalyzed vs. base-mediated hydrolysis mechanisms .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and experimental pKa values for the hydrazinecarboxylic acid group?

  • Methodological Answer :

  • Computational Refinement : Recalculate pKa using solvent-accessible surface area (SASA) models in COSMO-RS .
  • Experimental Validation : Use potentiometric titration in DMSO/water mixtures to account for solvent effects .

Q. What experimental controls are critical when observing unexpected byproducts in coupling reactions involving this compound?

  • Methodological Answer :

  • Blank Reactions : Exclude reagents sequentially to identify contamination sources.
  • Isolation and Characterization : Purify byproducts via preparative HPLC and assign structures via HRMS/NMR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 2
N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

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